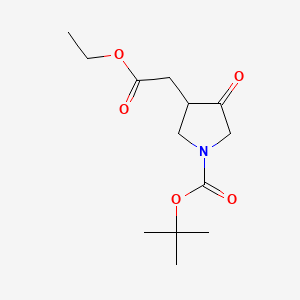
Ethyl 1-Boc-4-oxopyrrolidine-3-acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-Boc-4-oxopyrrolidine-3-acetate is a chemical compound with the molecular formula C12H19NO5. It is commonly used as a building block in organic synthesis and pharmaceutical research. The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial for preventing unwanted reactions during synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-Boc-4-oxopyrrolidine-3-acetate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of amino acids or the reduction of pyrrole derivatives.
Introduction of the Boc Group: The Boc group is introduced by reacting the pyrrolidine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the pyrrolidine derivative with ethyl chloroacetate in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
Ethyl 1-Boc-4-oxopyrrolidine-3-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) can be used to remove the Boc group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Ethyl 1-Boc-4-oxopyrrolidine-3-acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: The compound is used in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of Ethyl 1-Boc-4-oxopyrrolidine-3-acetate involves its role as a protected intermediate in organic synthesis. The Boc group protects the nitrogen atom in the pyrrolidine ring, preventing unwanted side reactions. This allows for selective reactions at other sites on the molecule. The compound can be deprotected under acidic conditions to reveal the free amine, which can then participate in further chemical reactions.
類似化合物との比較
Ethyl 1-Boc-4-oxopyrrolidine-3-acetate can be compared with other similar compounds, such as:
Ethyl 1-Boc-4-oxopyrrolidine-3-carboxylate: Similar in structure but with a carboxylate group instead of an acetate group.
Ethyl 1-Boc-4-oxopyrrolidine-3-propionate: Similar but with a propionate group.
Ethyl 1-Boc-4-oxopyrrolidine-3-butyrate: Similar but with a butyrate group.
These compounds share the pyrrolidine ring and Boc protection but differ in the ester group attached to the ring. The choice of ester group can influence the compound’s reactivity and applications.
This compound stands out due to its specific ester group, which makes it suitable for certain synthetic applications where other esters might not be as effective.
特性
分子式 |
C13H21NO5 |
|---|---|
分子量 |
271.31 g/mol |
IUPAC名 |
tert-butyl 3-(2-ethoxy-2-oxoethyl)-4-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H21NO5/c1-5-18-11(16)6-9-7-14(8-10(9)15)12(17)19-13(2,3)4/h9H,5-8H2,1-4H3 |
InChIキー |
AKCMTEPAOJKTOS-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1CN(CC1=O)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine](/img/structure/B13693954.png)
![2-Amino-6,6-dimethyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13693959.png)

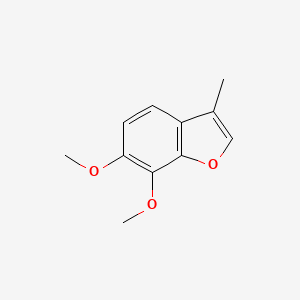
![3-[5-Bromo-2-(trifluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B13693972.png)

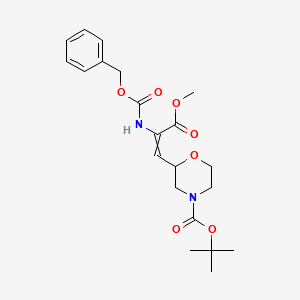
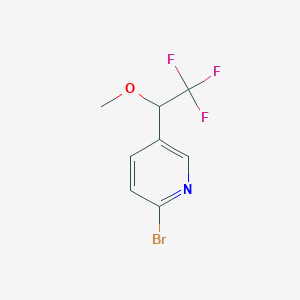
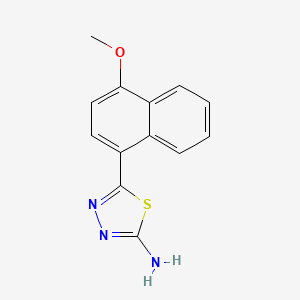

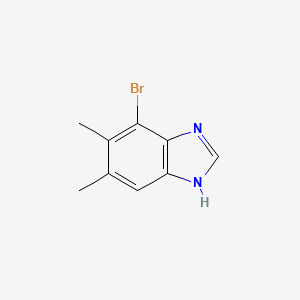
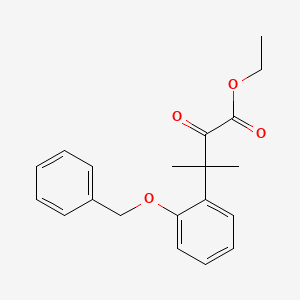

![5-[2-Fluoro-4-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13694019.png)
